Thallium (I) ethanolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

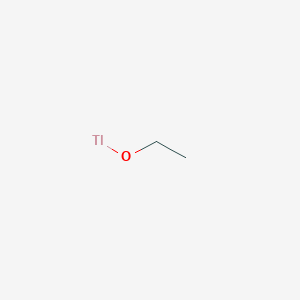

Thallium (I) ethanolate, also known as this compound, is a useful research compound. Its molecular formula is C2H6OTl and its molecular weight is 250.45 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thallous ethoxide primarily targets a variety of functional groups in chemical reactions . It acts as a catalyst, promoting certain types of reactions such as the reduction of functional groups and the stereoselective allylation of carbonyl compounds .

Mode of Action

Thallous ethoxide interacts with its targets by replacing hydrogen atoms in the functional groups, thereby altering their chemical structure . This interaction leads to changes in the reactivity of these groups, enabling them to undergo further chemical reactions .

Biochemical Pathways

It is known that the compound plays a role in the in situ generation of tin enolates for directed aldol reactions . These reactions are crucial in the synthesis of various organic compounds.

Result of Action

The action of Thallous ethoxide results in the alteration of the chemical structure of its target molecules, enabling them to participate in further chemical reactions . This can lead to the synthesis of new organic compounds, which can have various applications in industrial chemistry, pharmaceuticals, and other fields.

Action Environment

The action of Thallous ethoxide can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals . Therefore, these factors need to be carefully controlled to ensure the efficacy of the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Thallium (I) ethanolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to thallium (III) compounds using strong oxidizing agents such as nitric acid or chlorine.

Reduction: this compound can be reduced to metallic thallium using reducing agents like hydrogen gas or sodium borohydride.

Substitution: this compound can undergo substitution reactions with halogens to form thallium halides.

Major Products:

Oxidation: Thallium (III) nitrate or thallium (III) chloride.

Reduction: Metallic thallium.

Substitution: Thallium chloride, thallium bromide, or thallium iodide.

Scientific Research Applications

Thallium (I) ethanolate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions due to its strong oxidizing properties[][1].

Comparison with Similar Compounds

Thallium (I) hydroxide: Similar in terms of its oxidation state and reactivity but differs in its solubility and specific applications.

Thallium (I) bromide: Similar in terms of its oxidation state and reactivity but differs in its physical properties and specific applications.

Thallium (I) chloride: Similar in terms of its oxidation state and reactivity but differs in its physical properties and specific applications.

Biological Activity

Thallium (I) ethanolate, a compound of thallium, has garnered attention due to its significant biological activity, particularly its toxicity and effects on cellular metabolism. This article explores the biological implications of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.

This compound is an organothallium compound with the formula C2H5OTl. As a thallium salt, it exhibits properties typical of thallium compounds, including high toxicity. The compound is known to interfere with various biochemical processes in living organisms:

- Potassium Transport Interference : Thallium ions mimic potassium ions due to their similar ionic radii, leading to disruptions in potassium-dependent processes such as those mediated by Na+/K+-ATPase. This interference can affect muscle contraction and neuronal signaling .

- Mitochondrial Dysfunction : Thallium binds to thiol groups in proteins, particularly in mitochondrial membranes, disrupting oxidative phosphorylation and ATP production. This can lead to increased oxidative stress within cells .

- Alterations in Energy Metabolism : Research has shown that thallium exposure results in significant changes in energy metabolism, as indicated by increased lactate and ethanol production in cell cultures. For instance, lactate levels increased significantly in thallium-treated immortalized hippocampal neurons .

Toxicological Effects

The toxicity of this compound is well-documented, with both acute and chronic exposure leading to severe health consequences:

- Acute Toxicity : Oral intake of thallium can be lethal at doses ranging from 20 to 60 mg/kg body weight. Symptoms include anorexia, vomiting, mental depression, hair loss, and respiratory failure . The biological half-life of thallium in urine ranges from 3 to 12.5 days, depending on exposure duration and individual factors .

- Chronic Toxicity : Chronic exposure can result in prolonged retention of thallium in body tissues such as bones and kidneys. This can lead to persistent symptoms even after cessation of exposure .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cell Culture Studies : A study involving immortalized hippocampal neurons demonstrated that exposure to thallium at concentrations as low as 10 µg/L significantly increased lactate and ethanol production after 24 hours. The ethanol concentration reached up to 0.58 mmol/L following treatment .

- Toxicological Reviews : Comprehensive reviews have highlighted the mechanisms through which thallium induces toxicity, including oxidative stress induction and disruption of mitochondrial function. These reviews compile data from various animal studies illustrating the effects of thallium compounds on health outcomes .

- Clinical Observations : Clinical data indicate that individuals exposed to high levels of thallium exhibit symptoms consistent with both acute and chronic poisoning. Long-term studies have shown that even after exposure ends, individuals may continue to show elevated levels of thallium in biological samples for extended periods .

Summary Table of Biological Effects

Properties

CAS No. |

20398-06-5 |

|---|---|

Molecular Formula |

C2H6OTl |

Molecular Weight |

250.45 g/mol |

IUPAC Name |

ethanolate;thallium(1+) |

InChI |

InChI=1S/C2H6O.Tl/c1-2-3;/h3H,2H2,1H3; |

InChI Key |

ZWYFUZVIDNRFQU-UHFFFAOYSA-N |

SMILES |

CC[O-].[Tl+] |

Canonical SMILES |

CCO.[Tl] |

Key on ui other cas no. |

20398-06-5 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonyms |

thallium ethoxide thallous ethoxide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.